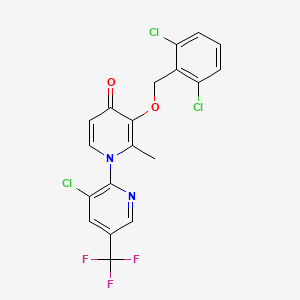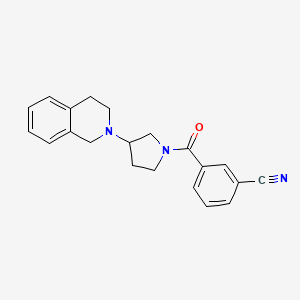![molecular formula C21H22N2O4S2 B2459427 3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide CAS No. 1251594-98-5](/img/structure/B2459427.png)
3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. Unfortunately, without specific information on this compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecule contains a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring are several other groups, including a carboxamide group, a sulfamoyl group, and two phenyl rings, one of which has an ethoxy group attached.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of the thiophene ring might make the compound somewhat aromatic . The various functional groups could also affect the compound’s solubility, reactivity, and other properties.Scientific Research Applications
Synthesis and Derivatives
A study by Abaee and Cheraghi (2013) outlines a four-component Gewald reaction under aqueous conditions, presenting an efficient method for the synthesis of 2-amino-3-carboxamide derivatives of thiophene, highlighting the versatility of thiophene derivatives in organic synthesis Abaee & Cheraghi, 2013. Wardkhan et al. (2008) explored new synthesis approaches for thiazoles and their fused derivatives, showcasing the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one with various reagents to yield a range of derivatives with antimicrobial activities, illustrating the potential of thiophene derivatives in developing antimicrobial agents Wardkhan et al., 2008.
Catalysis and Reaction Mechanisms
Beney, Boumendjel, and Mariotte (1998) demonstrated a new synthesis method for α,β-unsaturated N-methoxy-N-methylamides from phenyl(N-methoxy-N-methylcarbamoylmethyl)sulfoxide, showcasing the utility of thiophene derivatives in the homologation of alkyl halides Beney, Boumendjel, & Mariotte, 1998. Zhong et al. (2017) achieved the synthesis of 3-sulfenylated chromones through a KIO3-catalyzed domino reaction, starting from 2‐hydroxyphenyl‐functionalized enaminones and thiophenols, indicating the importance of thiophene derivatives in facilitating complex organic reactions Zhong et al., 2017.
Biological Activities
Research by Ri-gang (2007) focused on the synthesis and anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds, uncovering their potential as novel anti-inflammatory agents with less gastrointestinal side effects Ri-gang, 2007. Vasu and colleagues (2005) investigated two biologically active thiophene-3-carboxamide derivatives, revealing their antibacterial and antifungal activities and emphasizing the pharmacological relevance of thiophene derivatives Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2005.
Mechanism of Action
properties
IUPAC Name |
3-[(4-ethoxyphenyl)-methylsulfamoyl]-N-(3-methylphenyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O4S2/c1-4-27-18-10-8-17(9-11-18)23(3)29(25,26)19-12-13-28-20(19)21(24)22-16-7-5-6-15(2)14-16/h5-14H,4H2,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSBRVQWTXINTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(E)-(2-hydroxy-4-methoxyphenyl)methylidene]amino}-2-methoxybenzenecarboxylate](/img/structure/B2459344.png)
![N-(2-methoxyphenyl)-5-methyl-7-(5-methylfuran-2-yl)-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2459345.png)
![1-(4-methylphenyl)-6-(methylsulfanyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2459348.png)
![6-[[5-benzylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2459352.png)
![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-cyclohexylacetamide](/img/structure/B2459353.png)
![7-Bromothieno[3,2-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B2459354.png)
![4-Chloro-2-{[4-(trifluoromethoxy)anilino]methyl}benzenol](/img/structure/B2459355.png)
![3-{4-[4-(3-Chlorophenyl)piperazine-1-carbonyl]phenyl}-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2459356.png)


![Ethyl 5-(cyclopropanecarboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2459359.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetamide](/img/structure/B2459360.png)

![N-cycloheptyl-3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)propanamide](/img/structure/B2459365.png)